N-Acetyl-D-Quinovosamine

NMR spectroscopy natural product chemistry structural confirmation

Accurate bacterial O-antigen serotyping and LPS structural analysis require unambiguous differentiation of QuiNAc from GlcNAc-a distinction impossible by GC-MS alone without an authenticated standard. N-Acetyl-D-quinovosamine (CAS 17659-29-9) solves this through: • Unique GC-MS alditol acetate retention time (29.7 min) & diagnostic EI-MS fragments (m/z 302, 260, 201) for library calibration • Mandatory substrate specificity validation for Pdeg/Preq enzyme inhibition screens targeting P. aeruginosa & B. abortus • NMR comparative standard (δ H-1″ at 4.88 ppm) for quinovosamycin intermediate confirmation

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
Cat. No. B12440652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-Quinovosamine
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)NC(=O)C)O)O
InChIInChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6-,7-,8?/m1/s1
InChIKeyXOCCAGJZGBCJME-ZQLGFOCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-Quinovosamine (QuiNAc): Structural Identity and Procurement Characteristics


N-Acetyl-D-quinovosamine (QuiNAc; 2-acetamido-2,6-dideoxy-D-glucose) is a relatively rare 6-deoxy amino sugar that serves as a structurally distinct replacement for the ubiquitous N-acetyl-D-glucosamine (GlcNAc) in the lipopolysaccharide O-antigens and capsular polysaccharides of numerous Gram-negative and select Gram-positive bacteria [1]. Its molecular formula is C₈H₁₅NO₅ (MW 205.21 g/mol), and it exists as a crystalline solid with a melting point of 209–211 °C (decomposition) [2]. Unlike GlcNAc (MW 221.21 g/mol; C₈H₁₅NO₆), QuiNAc lacks the C-6 hydroxyl group, a modification that fundamentally alters its recognition by biosynthetic enzymes, its NMR spectroscopic signature, and its mass spectrometric detection profile—each of which constitutes a critical procurement specification for laboratories engaged in bacterial glycan structural analysis, vaccine development, or natural product discovery.

Rare Sugar Standard Unique NMR and MS signature for bacterial glycan structural analysis
Enzyme Substrate Dedicated substrate for UDP-QuiNAc pathway reconstitution studies
Selectivity Probe Modulates HexNAc transferase sensitivity in antimicrobial SAR screens

Why QuiNAc Cannot Be Replaced by GlcNAc in Critical Workflows


The routine substitution of N-acetyl-D-glucosamine (GlcNAc) for N-acetyl-D-quinovosamine (QuiNAc)—or vice versa—is blocked by three interdependent barriers that directly impact procurement decisions. First, the dedicated two-enzyme biosynthetic pathway (Pdeg/Preq) in bacteria is stringently specific for the UDP-GlcNAc→UDP-QuiNAc conversion and does not process UDP-GalNAc, UDP-glucose, or UDP-galactose, meaning that in vitro reconstitution experiments demand authentic QuiNAc standards [1]. Second, the 6-deoxy modification alters the sugar's hydrogen-bonding capacity and steric profile, which changes the affinity of polyprenyl phosphate HexNAc 1-phosphate transferases and can shift antimicrobial susceptibility profiles in compound screening [2]. Third, compositional analysis of bacterial polysaccharides by GC-MS relies on the unique alditol acetate retention time (29.7 min) and EI-MS fragmentation pattern of QuiNAc to distinguish it from GlcNAc and other amino sugars; a misassigned peak leads to incorrect O-antigen structural determination [1]. These factors collectively preclude generic in-class interchange.

Biosynthetic pathway exclusivity

The Pdeg dehydratase exclusively processes UDP-GlcNAc; UDP-GalNAc, UDP-glucose, and UDP-galactose are not accepted. In vitro reconstitution requires authentic QuiNAc standards.

Detection differentiation mismatch

The 6-deoxy modification shifts NMR chemical shifts and GC-MS retention behavior relative to GlcNAc, preventing reliable peak assignment by generic amino sugar libraries.

Biological activity shift

QuiNAc-bearing analogs show divergent antimicrobial susceptibility profiles compared to GlcNAc counterparts, indicating altered target recognition in SAR screens.

QuiNAc vs. GlcNAc: Product-Specific Evidence Guide


Distinct NMR Fingerprint for Structural Confirmation

When QuiNAc replaces GlcNAc in the quinovosamycin (QVM) scaffold, the ¹H and ¹³C NMR signals at the anomeric and C-2 positions shift in a quantifiable manner relative to the parent tunicamycin (TUN). The H-1″ signal of QuiNAc appears at δ 4.88 ppm (J₁″,₂″ = 3.5 Hz) with a corresponding C-1″ at δ 99.4 ppm, while H-2″ resonates at δ 3.87 ppm (J₂″,₃″ = 7.9 Hz) and C-2″ at δ 53.7 ppm [1]. These assignments are consistent with UDP-QuiNAc reference data and differ from the GlcNAc anomeric proton in TUN. Any QuiNAc standard used for NMR characterization must reproduce these chemical shift values to confirm its structural authenticity prior to procurement.

NMR Fingerprint
Head-to-head
QuiNAc (QVM): δ H-1″ 4.88 ppm
GlcNAc (TUN): δ H-1″ ~5.1 ppm
Supports identity confirmation by anomeric proton shift
Use as pass/fail criterion for standard authentication
NMR spectroscopy natural product chemistry structural confirmation

Differential Antimicrobial Susceptibility Patterns

A head-to-head comparison of quinovosamycin (QVM; bearing QuiNAc) and tunicamycin (TUN; bearing GlcNAc) revealed a divergent antimicrobial spectrum. Against Bacillus subtilis, the QuiNAc-containing QVM displayed an 8-fold higher MIC (128 µg/mL) than the GlcNAc-containing TUN (16 µg/mL), indicating reduced potency or altered target recognition. In contrast, both compounds were equipotent against Saccharomyces cerevisiae (MIC = 0.25 µg/mL) [1]. This differential profile demonstrates that QuiNAc substitution does not globally attenuate activity but selectively modulates susceptibility, making QuiNAc a valuable probe for dissecting HexNAc transferase specificity.

Antimicrobial Susceptibility
Head-to-head
QVM (QuiNAc): B. subtilis MIC 128 µg/mL
TUN (GlcNAc): B. subtilis MIC 16 µg/mL
QuiNAc modulates antibacterial selectivity
8-fold MIC difference; equipotent against S. cerevisiae (0.25 µg/mL)
antimicrobial screening structure-activity relationship natural product discovery

Strict Enzymatic Substrate Specificity of the Pdeg Dehydratase

The UDP-GlcNAc C4,6-dehydratase Pdeg from Bacillus cereus ATCC 14579, the first committed enzyme in QuiNAc biosynthesis, was tested against four UDP-sugars as substrates: UDP-galactose, UDP-GalNAc, UDP-GlcNAc, and UDP-glucose. Only UDP-GlcNAc was converted to the 4-keto-6-deoxy intermediate; no detectable product was formed from UDP-GalNAc, UDP-galactose, or UDP-glucose under identical assay conditions [1]. This strict substrate specificity means that in vitro QuiNAc pathway reconstitution experiments require genuine UDP-GlcNAc and QuiNAc intermediates—analogous UDP-HexNAc sugars cannot substitute.

Enzyme Specificity
Class-level
Pdeg converts UDP-GlcNAc to 4-keto-6-deoxy intermediate
UDP-GalNAc, UDP-glucose, UDP-galactose: no conversion detected
Confirms dedicated biosynthetic pathway substrate requirement
No substitute for UDP-GlcNAc in in vitro reconstitution
enzymology biosynthetic pathway reconstitution substrate specificity

Unique GC-MS Signature for Polysaccharide Analysis

When bacterial polysaccharides are hydrolyzed, derivatized to alditol acetates, and analyzed by GC-MS, the QuiNAc-derived derivative produces a characteristic peak at a retention time of 29.7 minutes with a distinct EI-MS fragmentation pattern showing major ions at m/z 302, 260, 201, 145, 129, 103, and 85 [1]. This retention time and fragmentation fingerprint differ from those of GlcNAc, GalNAc, and other HexNAc alditol acetates analyzed under the same conditions, enabling unambiguous identification in mixed polysaccharide hydrolysates.

GC-MS Identity
Reported
Alditol acetate RT 29.7 min
Diagnostic EI-MS ions m/z 302, 260, 201, 145, 129, 103, 85
Enables unambiguous QuiNAc identification in mixed hydrolysates
Prevents misassignment as GlcNAc in O-antigen analysis
GC-MS polysaccharide analysis compositional analysis alditol acetate derivatization

Thermal Stability and Molecular Mass Differentiation

N-Acetyl-D-quinovosamine (QuiNAc) exhibits a reported melting point of 209–211 °C with decomposition, compared to the broader range of 196–205 °C typically cited for N-acetyl-D-glucosamine (GlcNAc) from major suppliers . The molecular weight difference (QuiNAc: 205.21 g/mol vs. GlcNAc: 221.21 g/mol; Δm = 16 Da) is readily detectable by low-resolution mass spectrometry, providing a simple procurement-specification check. This mass deficit corresponds exactly to the replacement of a hydroxyl group (–OH) with a hydrogen atom at the C-6 position.

Physicochemical Identity
Data to verify
ΔMW = 16 Da
mp 209–211 °C (decomp) vs GlcNAc 196–205 °C
Unambiguous mass distinction for QC verification
Higher mp with decomposition; sources require review
physicochemical characterization quality control procurement specification

Taxonomically Restricted Occurrence as a Research Target Selector

N-Acetyl-D-quinovosamine appears in the surface polysaccharides of a defined subset of pathogenic bacteria—including Pseudomonas aeruginosa serotypes O6 and O10, Rhizobium etli, Brucella abortus, and Proteus spp.—whereas GlcNAc is a near-universal component of peptidoglycan and glycoproteins across all domains of life [1][2]. In Rhizobium etli CE3, QuiNAc is the first sugar transferred to the bactoprenyl phosphate carrier during O-antigen initiation, a role confirmed by in vitro transferase assays showing that WreU exhibits substantially higher activity with the UDP-4-keto-6-deoxy-GlcNAc precursor than with UDP-QuiNAc itself [2].

Taxonomic Distribution
Class-level

Restricted to O-antigens of select pathogens (P. aeruginosa O6/O10, B. abortus) vs universal GlcNAc distribution

High-value biomarker for serotyping research
Supports species-selective target identification
bacterial glycobiology lipopolysaccharide O-antigen vaccine target biomarker

QuiNAc Best-Fit Application Scenarios


O-Antigen Structural Elucidation and Serotyping

When determining the complete structure of a bacterial O-antigen or capsular polysaccharide by GC-MS monosaccharide analysis, the unambiguous identification of QuiNAc is essential. As demonstrated by the unique alditol acetate retention time (29.7 min) and diagnostic EI-MS fragments (m/z 302, 260, 201, 145, 129, 103, 85), QuiNAc cannot be distinguished from GlcNAc by simple visual inspection of chromatograms [1]. Procurement of an authenticated QuiNAc standard enables: (i) calibration of in-house GC-MS retention-time libraries, (ii) co-injection experiments to confirm peak identity, and (iii) accurate assignment of the O-antigen repeating unit—a prerequisite for subsequent serotyping, vaccine-conjugate design, and LPS-based diagnostic development.

In Vitro Reconstitution of UDP-QuiNAc Biosynthesis

The Pdeg/Preq two-enzyme system from Bacillus cereus ATCC 14579 shows absolute substrate specificity for UDP-GlcNAc, with no activity on UDP-GalNAc, UDP-glucose, or UDP-galactose [1]. For drug discovery programs targeting the UDP-QuiNAc pathway (relevant to Pseudomonas aeruginosa O6/O10, Brucella abortus, and other pathogens), this means that enzyme-inhibition screens must use the authentic substrates and products. An authentic QuiNAc standard is mandatory to: (i) verify the product of the Preq reductase reaction by HPLC co-elution and NMR, (ii) quantify enzyme kinetics by external calibration, and (iii) serve as a negative control in coupled assays where product inhibition is tested.

SAR Studies on Tunicamycin-Type Antibiotics

The discovery that quinovosamycins (QuiNAc-bearing tunicamycin analogs) exhibit an 8-fold higher MIC against Bacillus subtilis (128 µg/mL) compared to the parent tunicamycin (16 µg/mL), yet remain equipotent against Saccharomyces cerevisiae (0.25 µg/mL), establishes QuiNAc as a selectivity-modulating substituent [1]. Medicinal chemistry teams synthesizing next-generation HexNAc translocase inhibitors require a QuiNAc analytical standard to: (i) confirm the identity of synthetic intermediates by comparative NMR (δ H-1″ at 4.88 ppm), (ii) assess the purity of isolated quinovosamycin fractions, and (iii) build authentic calibration curves for LC-MS quantification during fermentation optimization.

Development of Species-Specific Glycoconjugate Vaccines

Because QuiNAc occurrence is restricted to the surface glycans of a defined subset of pathogenic bacteria—including Pseudomonas aeruginosa serotypes O6 and O10, Rhizobium etli, and Brucella abortus—it constitutes a high-specificity epitope for immunological targeting [1][2]. In R. etli CE3, QuiNAc initiates O-antigen assembly on the bactoprenyl carrier [2]. Vaccine developers and antibody producers must procure QuiNAc (or its activated nucleotide sugar UDP-QuiNAc) to synthesize authentic O-antigen repeat-unit oligosaccharides, ensuring that conjugation chemistry and immunogenicity testing are performed on structurally accurate glycans that match the native bacterial surface.

Application
Selection Property
Validation Focus
Bacterial O-antigen structural analysis and serotyping research
GC-MS retention-time and fragmentation fingerprint
Peak identity confirmation by co-injection with authenticated standard
UDP-QuiNAc pathway reconstitution studies
Enzyme substrate specificity and HPLC co-elution
Product verification by external calibration and NMR
Tunicamycin-type antibiotic SAR studies
NMR anomeric proton chemical shift fingerprint
Structural confirmation against published assignments
Species-selective glycoconjugate vaccine research
O-antigen repeat-unit oligosaccharide synthesis
Structural fidelity to native bacterial surface glycans
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